1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride

Description

BenchChem offers high-quality 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

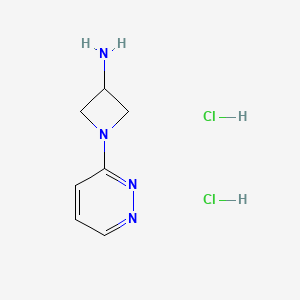

1-pyridazin-3-ylazetidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4.2ClH/c8-6-4-11(5-6)7-2-1-3-9-10-7;;/h1-3,6H,4-5,8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEFYZMQXHPWGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NN=CC=C2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Pyridazin-3-yl)azetidin-3-amine Dihydrochloride

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for obtaining 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, a valuable heterocyclic building block for drug discovery and development. The synthesis is strategically designed around a pivotal nucleophilic aromatic substitution (SNAr) reaction, followed by a standard deprotection and salt formation sequence. This document elucidates the chemical principles underpinning the chosen route, offers detailed step-by-step experimental protocols, and presents key analytical data for the successful execution and validation of the synthesis. This guide is intended for researchers, chemists, and professionals in the field of medicinal and process chemistry.

Strategic Overview: A Retrosynthetic Approach

The rational design of a synthetic route begins with a logical deconstruction of the target molecule. Our target, 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride (1) , is comprised of a pyridazine heterocycle linked to an amino-functionalized azetidine ring.

The retrosynthetic analysis identifies the key carbon-nitrogen bond between the azetidine nitrogen and the C3 position of the pyridazine ring as the most logical point for disconnection. This bond can be readily formed via a nucleophilic aromatic substitution (SNAr) reaction. This strategy requires two key precursors: an electrophilic pyridazine derivative and a nucleophilic azetidine derivative.

-

Pyridazine Precursor: A pyridazine ring activated with a suitable leaving group at the C3 position is required. 3-Chloropyridazine (4) is an ideal, commercially available candidate for this role.[1]

-

Azetidine Precursor: The azetidine component, azetidin-3-amine, contains two nucleophilic nitrogen atoms: the secondary amine within the ring and the primary exocyclic amine. To ensure selective reaction at the ring nitrogen, the primary amine must be temporarily masked with a protecting group. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions of the SNAr coupling and its straightforward removal under acidic conditions.[2][3] This leads to the selection of tert-butyl (azetidin-3-yl)carbamate (3) as the second key precursor.

The final dihydrochloride salt formation is a logical consequence of the acidic deprotection step when hydrochloric acid is employed, or it can be a separate, dedicated step to ensure purity and stability of the final compound.[4]

Synthesis of Key Precursors

While both primary starting materials are commercially available, understanding their synthesis provides deeper process knowledge.

Preparation of 3-Chloropyridazine (4)

3-Chloropyridazine is a foundational building block in heterocyclic chemistry. It can be synthesized through various established methods, most commonly involving the diazotization of 3-aminopyridazine followed by a Sandmeyer-type reaction.[5] Alternatively, direct chlorination of pyridazine can be employed, though this may lead to challenges with regioselectivity.[1] For the purposes of this guide, we will proceed assuming the use of a commercially sourced, high-purity starting material.

Preparation of tert-butyl (azetidin-3-yl)carbamate (3)

The protected azetidine precursor is crucial for the selectivity of the core reaction. It is typically prepared by reacting azetidin-3-amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base.[6][7] An alternative route involves the reductive amination of N-Boc-3-azetidinone with a suitable ammonia source.[8]

The Core Synthesis Pathway: A Step-by-Step Guide

The conversion of the key precursors to the final product is achieved in a two-step sequence: SNAr coupling followed by deprotection and salt formation.

Step 1: Nucleophilic Aromatic Substitution (SNAr) Coupling

This step involves the reaction between 3-chloropyridazine (4) and N-Boc-azetidin-3-amine (3) to form the protected intermediate, tert-butyl (1-(pyridazin-3-yl)azetidin-3-yl)carbamate (2) .

Causality and Experimental Choices:

-

Mechanism: The reaction proceeds via a classic SNAr mechanism. The electron-deficient nature of the pyridazine ring facilitates the nucleophilic attack by the azetidine nitrogen at the carbon atom bearing the chlorine.

-

Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.

-

Temperature: Elevated temperatures are typically necessary to overcome the activation energy of the reaction, ensuring a reasonable reaction rate.

Experimental Protocol: Synthesis of tert-butyl (1-(pyridazin-3-yl)azetidin-3-yl)carbamate (2)

-

To a solution of tert-butyl (azetidin-3-yl)carbamate (3) (1.0 eq.) in anhydrous acetonitrile (10 mL per mmol of 3 ), add 3-chloropyridazine (4) (1.1 eq.) and diisopropylethylamine (DIPEA) (2.5 eq.).

-

Stir the resulting mixture in a sealed vessel at 80-90 °C for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure intermediate (2) as a solid.

Table 1: Expected Data for Intermediate (2)

| Parameter | Expected Value |

|---|---|

| Appearance | White to off-white solid |

| Yield | 75-90% |

| Purity (LC-MS) | >95% |

| Mass Spec (ESI+) | m/z = 279.16 [M+H]⁺ |

Step 2: Boc Deprotection and Dihydrochloride Salt Formation

The final step involves the removal of the Boc protecting group from intermediate (2) and the concurrent formation of the dihydrochloride salt (1) .

Causality and Experimental Choices:

-

Mechanism: The Boc group is labile under acidic conditions.[9][10] The acid protonates the carbamate, leading to its collapse into tert-butyl cation (which forms isobutylene and a proton), carbon dioxide, and the free amine.

-

Reagent: A solution of hydrochloric acid in a suitable organic solvent (e.g., 1,4-dioxane, methanol, or isopropanol) is the ideal reagent as it serves as both the deprotection catalyst and the source of the chloride counter-ions for salt formation.[11] Using a stoichiometric excess of HCl ensures complete deprotection and protonation of the two basic nitrogen centers (the exocyclic amine and one of the pyridazine nitrogens).

Experimental Protocol: Synthesis of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride (1)

-

Dissolve the protected intermediate (2) (1.0 eq.) in a minimal amount of methanol or isopropanol.

-

To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Vigorous gas evolution (CO₂) will be observed initially.

-

Monitor the deprotection by TLC or LC-MS until all starting material is consumed.

-

Upon completion, the product will typically precipitate from the reaction mixture. If not, concentrate the solvent under reduced pressure.

-

Triturate the resulting solid with diethyl ether or methyl tert-butyl ether (MTBE), and collect the precipitate by filtration.

-

Wash the solid with the same ether to remove any non-polar impurities.

-

Dry the final product, 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride (1) , under vacuum.

Table 2: Expected Data for Final Product (1)

| Parameter | Expected Value |

|---|---|

| Appearance | White to pale yellow crystalline solid |

| Yield | >90% |

| Purity (LC-MS) | >98% |

| Mass Spec (ESI+) | m/z = 179.11 [M+H]⁺ (free base) |

| Molecular Formula | C₈H₁₂Cl₂N₄ |

| Molecular Weight | 251.12 g/mol |

Process Visualization and Summary

The entire synthetic workflow is illustrated below, providing a clear visual summary of the transformation from starting materials to the final product.

Caption: Synthetic workflow for 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride.

Conclusion

This guide outlines a reliable and high-yielding two-step synthesis for 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride. The strategy leverages a selective SNAr coupling reaction facilitated by the use of a Boc-protected aminoazetidine, followed by a straightforward acid-mediated deprotection and salt formation. The described protocols are robust and scalable, providing medicinal and synthetic chemists with a practical pathway to access this valuable molecular scaffold for further elaboration in drug discovery programs.

References

-

Al-Tel, T. H. (2011). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 16(11), 9316-9336.

-

Chalyk, S., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(19), 6598.

-

Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932.

-

El-Sayed, N. N. E., et al. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 15(1), 137-158.

-

Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323.

-

Gissot, A., & Kerr, M. A. (2009). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic Letters, 11(19), 4334–4337.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Fisher Scientific. Amine Protection / Deprotection.

-

Wikipedia contributors. (2023, December 2). 3-Chloropyridine. Wikipedia.

-

Iwamura, T., et al. (2013). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 4(11), 1082–1087.

-

Khaksar, S., & Gholami, M. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Iranian Chemical Society, 9, 817-822.

-

PubChem. 1-(pyridazin-3-yl)azetidin-3-amine. National Center for Biotechnology Information.

-

Biosynth. Protecting Groups in Peptide Synthesis.

-

Sigma-Aldrich. BOC-ON.

-

Watterson, D. M., et al. (2007). Salts of pyridazine compounds. Google Patents, WO2007127448A2.

- Raeth. (1931). Justus Liebigs Annalen der Chemie, 486, 95. (Historical reference for synthesis of chloro-pyridines, specific URL not available).

-

Organic Chemistry Portal. Boc-Protected Amino Groups.

Sources

- 1. 3-Chloropyridine - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. biosynth.com [biosynth.com]

- 4. WO2007127448A2 - Salts of pyridazine compounds - Google Patents [patents.google.com]

- 5. CN102174014A - Preparation method of 3-chloropyridine - Google Patents [patents.google.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. scispace.com [scispace.com]

- 11. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

"1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride" chemical properties

An In-depth Technical Guide to 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride

Foreword: A Molecule of Convergent Potential

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The title compound, 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, represents a compelling convergence of two such pharmacophores: the electron-deficient, hydrogen-bond-accepting pyridazine ring and the strained, sp³-rich azetidine motif. This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, aiming to elucidate the chemical properties, synthetic rationale, and potential applications of this versatile building block. Our approach moves beyond a simple recitation of data, focusing instead on the causal relationships between structure, properties, and utility, thereby providing a robust framework for its application in discovery programs.

Chemical Identity and Structural Analysis

The molecule is a salt, composed of the protonated organic cation 1-(pyridazin-3-yl)azetidin-3-amine and two chloride counter-ions. The dihydrochloride form enhances aqueous solubility and stability, rendering it amenable to use in biological assays and further chemical modifications.

Nomenclature and Key Identifiers

A precise understanding of a molecule begins with its unambiguous identification. The following table summarizes the key identifiers for the compound and its corresponding free base.

| Identifier | Value | Source |

| IUPAC Name | 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride | - |

| CAS Number | 1949816-67-4 (Isomer noted) | [1] |

| Free Base CAS | 1343436-96-3 | [2] |

| Molecular Formula | C₇H₁₂Cl₂N₄ | [1] |

| Molecular Weight | 223.10 g/mol | [1] |

| Canonical SMILES | C1C(CN1C2=NN=CC=C2)N.Cl.Cl | - |

| InChI Key (Free Base) | VLEJJXPMZMGWPT-UHFFFAOYSA-N | [3] |

Structural Dissection: The Union of Two Privileged Scaffolds

The molecule's properties are a direct consequence of its hybrid structure.

-

The Pyridazine Moiety: As a 1,2-diazine, pyridazine is an aromatic heterocycle characterized by a high dipole moment and two adjacent nitrogen atoms that act as potent hydrogen bond acceptors.[4] This feature is critical for molecular recognition at biological targets.[4] The pyridazine ring is found in a wide array of biologically active compounds, demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[5][6][7] Its inclusion can also confer favorable ADME properties, such as reduced inhibition of cytochrome P450 enzymes.[4]

-

The 3-Aminoazetidine Moiety: Azetidines are strained four-membered rings that have gained significant traction as "bioisosteres" for larger, more flexible ring systems.[8][9] Their inherent ring strain and three-dimensional, sp³-rich character can lead to improved metabolic stability, enhanced aqueous solubility, and better binding affinity by providing novel exit vectors for substituent placement.[8] The primary amine at the 3-position serves as a crucial synthetic handle for amide bond formation, reductive amination, or elaboration into more complex functional groups, making it an ideal attachment point for building molecular diversity.

The logical relationship between these structural features and their potential benefits in drug discovery is illustrated below.

Caption: Relationship between structural motifs and drug discovery potential.

Physicochemical Properties

Specific experimental data for this compound is not widely published, a common situation for novel research chemicals. The table below provides predicted values and general expectations. Experimental determination is strongly recommended for any critical application.

| Property | Value / Expected Profile | Rationale / Comments |

| Appearance | White to off-white solid | Typical for organic hydrochloride salts. |

| Melting Point | Not available | Expected to be >200 °C with decomposition, characteristic of salts. |

| Solubility | Soluble in water, DMSO, Methanol | The dihydrochloride salt form significantly enhances solubility in polar protic solvents. |

| pKa (Predicted) | ~8-9 (Azetidine Amine) | The primary amine on the azetidine ring is the most basic site. |

| XlogP (Predicted) | -0.8 (for free base) | Indicates a high degree of polarity, consistent with good aqueous solubility.[3] |

| Stability | Stable under standard conditions | Store in a cool, dry, well-ventilated place, protected from moisture.[10] |

Synthesis and Characterization

Representative Synthetic Workflow

The synthesis can be efficiently achieved in a two-step process starting from commercially available materials. The workflow necessitates protection of the azetidine amine, coupling with the pyridazine electrophile, followed by deprotection and salt formation.

Caption: Proposed two-step synthetic workflow for the target compound.

Experimental Protocol (Representative)

CAUTION: This protocol is illustrative. All laboratory work should be conducted by trained personnel with appropriate personal protective equipment (PPE) in a certified fume hood.

Step 1: Synthesis of tert-butyl [1-(pyridazin-3-yl)azetidin-3-yl]carbamate (Protected Intermediate)

-

To a stirred solution of tert-butyl azetidin-3-ylcarbamate (1.0 eq) in dimethyl sulfoxide (DMSO, ~0.5 M), add 3-chloropyridazine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring by LC-MS for the disappearance of starting material.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water (3x) and brine (1x).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, gradient elution, e.g., 0-10% methanol in dichloromethane) to yield the protected intermediate.

Step 2: Synthesis of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride (Final Product)

-

Dissolve the purified intermediate from Step 1 in a minimal amount of methanol.

-

Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by LC-MS.

-

A precipitate will typically form. If not, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid or oil with diethyl ether or pentane.

-

Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under high vacuum to afford 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride as a solid.

Analytical Characterization

Confirmation of the final product's identity and purity is paramount.

-

¹H NMR Spectroscopy: The proton NMR spectrum (in D₂O or DMSO-d₆) is expected to be complex but predictable. Key signals would include:

-

Three distinct aromatic protons on the pyridazine ring (doublet, triplet, doublet).

-

Signals for the non-equivalent methylene protons of the azetidine ring, likely appearing as complex multiplets due to protonation and coupling.

-

A methine proton signal for the C3-H of the azetidine ring.

-

Broad signals for the amine protons (NH ₃⁺), which may exchange with solvent.

-

-

¹³C NMR Spectroscopy: The carbon spectrum should show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent peak for the molecular ion of the free base [M+H]⁺ at approximately m/z 151.0978.[3]

-

Purity Analysis (HPLC): Purity should be assessed using a reverse-phase HPLC method, ideally demonstrating >95% purity for use in biological or synthetic applications.

Applications in Medicinal Chemistry

This compound is not an end-product drug but rather a strategic building block. Its value lies in its ability to be readily incorporated into larger molecules to probe structure-activity relationships (SAR).

-

Scaffold for Library Synthesis: The primary amine is an excellent nucleophile for derivatization. It can be acylated with a diverse range of carboxylic acids, sulfonylated with sulfonyl chlorides, or used in reductive amination with various aldehydes and ketones. This allows for the rapid generation of a library of analogues to explore the chemical space around a biological target.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~150 g/mol (free base), this molecule fits the profile of a "fragment." Its combination of a polar, 3D azetidine and an aromatic, H-bond accepting pyridazine makes it an attractive candidate for FBDD screening campaigns to identify initial, low-affinity hits against novel protein targets.

-

Improving Drug-like Properties: In lead optimization, replacing a more metabolically labile or less soluble moiety (e.g., a piperidine or a simple phenyl ring) with the 1-(pyridazin-3-yl)azetidine core can be a powerful strategy to enhance pharmacokinetic properties.[8][11] The pyridazine can improve metabolic stability and polarity, while the azetidine ring introduces a favorable 3D geometry.[4][8]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it must be handled with the precautions appropriate for a novel research chemical of unknown toxicity. General guidance based on related structures is as follows:

-

Hazard Classification (Assumed): Likely to be classified as harmful if swallowed, causing skin irritation, and causing serious eye damage/irritation.[12][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[14]

-

Handling: Avoid breathing dust, fumes, or vapors.[14] Use only in a well-ventilated area, preferably a chemical fume hood. Wash hands thoroughly after handling.[10]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[15]

Conclusion

1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is a thoughtfully designed chemical tool. It combines the desirable features of two medicinally relevant heterocycles into a single, synthetically accessible building block. Its true value is realized not as a standalone agent, but as a versatile scaffold for the construction of more complex molecules with tailored biological activities and optimized drug-like properties. For the medicinal chemist, it offers a pre-packaged solution for introducing polarity, three-dimensionality, and key molecular recognition motifs, making it a valuable addition to the modern drug discovery toolbox.

References

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

-

1-(pyridazin-3-yl)azetidin-3-amine dihydrochloride (C7H10N4). PubChemLite. [Link]

-

Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. ResearchGate. [Link]

-

N-[(1-methylazetidin-3-yl)methyl]pyridazin-3-amine. PubChem. [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

Azolo[ d]pyridazinones in medicinal chemistry. PubMed. [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SciRP.org. [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. ResearchGate. [Link]

-

Pyridazine and its derivatives. Slideshare. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]

-

Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. [Link]

-

SAFETY DATA SHEET. Daich Coatings. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

Sources

- 1. 1949816-67-4|N-(Azetidin-3-yl)pyridazin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 2. 1832647-18-3|(R)-1-(Pyridazin-3-yl)pyrrolidin-3-amine|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 1-(pyridazin-3-yl)azetidin-3-amine dihydrochloride (C7H10N4) [pubchemlite.lcsb.uni.lu]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyridazine and its derivatives | PPTX [slideshare.net]

- 8. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. images.thdstatic.com [images.thdstatic.com]

- 11. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

A-Technical-Guide-to-1-(Pyridazin-3-yl)azetidin-3-amine-dihydrochloride-in-Modern-Drug-Discovery

Abstract: This document provides an in-depth technical overview of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, outline a representative synthetic pathway, and discuss its strategic application in the design and development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies for the effective use of this compound.

Introduction: The Strategic Value of the Pyridazinyl-Azetidine Scaffold

The pyridazine moiety is a recurring motif in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including antimicrobial, anticancer, and antihypertensive properties.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems make it a valuable component in drug design.[2] When coupled with the azetidine ring—a strained, four-membered saturated heterocycle—the resulting scaffold, 1-(Pyridazin-3-yl)azetidin-3-amine, offers a three-dimensional architecture that is highly sought after in modern drug discovery. This combination allows for precise vectoral orientation of substituents, enabling fine-tuned interactions with biological targets.

This guide focuses on the dihydrochloride salt form of the parent amine, which is often preferred for its improved stability and solubility in aqueous media, facilitating its use in various experimental settings.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for interpreting structure-activity relationships (SAR).

Table 1: Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 2097948-05-3 | [3] |

| Molecular Formula | C₇H₁₂Cl₂N₄ | [3] |

| Molecular Weight | 223.10 g/mol | [3] |

| IUPAC Name | 1-(pyridazin-3-yl)azetidin-3-amine;dihydrochloride | N/A |

| SMILES | Cl.Cl.NC1CN(C2=NN=CC=C2)C1 | [3] |

| Monoisotopic Mass | 150.09055 Da (free base) | [4] |

2.1 Solubility and Stability

The dihydrochloride salt form generally exhibits enhanced aqueous solubility compared to the free base, which is advantageous for biological assays and certain reaction conditions. For optimal stability and to prevent degradation, the compound should be stored in a cool, dry place, away from light and moisture.

2.2 Analytical Characterization

To ensure the identity and purity of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the pyridazine and azetidine ring protons.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the free base (m/z [M+H]⁺ ≈ 151.1).[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the compound. A typical method would involve a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA) or formic acid.

Synthesis and Mechanistic Considerations

The synthesis of 1-(Pyridazin-3-yl)azetidin-3-amine typically involves a nucleophilic aromatic substitution (SNAAr) reaction. A general, representative pathway is outlined below.

3.1 Representative Synthetic Pathway

The synthesis often commences with a commercially available 3-halopyridazine (e.g., 3-chloropyridazine) and a protected 3-aminoazetidine derivative, such as N-Boc-3-aminoazetidine. The Boc (tert-butyloxycarbonyl) group serves as a robust protecting group for the amine, preventing side reactions.

Expert Insight: The choice of base and solvent is critical for the success of the SNAAr reaction. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is employed to scavenge the HCl generated during the reaction without competing with the azetidine nitrogen as a nucleophile. A high-boiling polar aprotic solvent like DMSO or DMF is often used to facilitate the reaction, which may require elevated temperatures. The subsequent deprotection of the Boc group is typically achieved under acidic conditions, which directly leads to the formation of the hydrochloride salt.

Applications in Drug Discovery

The title compound is a versatile building block, primarily utilized as a secondary amine for the introduction of the pyridazinyl-azetidine moiety into larger molecules. Its primary amine allows for a wide range of subsequent chemical modifications.

4.1 Role as a Scaffold in Medicinal Chemistry

The pyridazinyl-azetidine core can be strategically employed to:

-

Explore Chemical Space: The azetidine ring provides a rigid, three-dimensional exit vector, allowing chemists to project substituents into specific regions of a target's binding pocket.

-

Modulate Physicochemical Properties: The pyridazine ring, being a relatively polar aromatic system, can help to improve the aqueous solubility and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a lead compound.[5]

-

Engage in Key Binding Interactions: The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, which can be crucial for anchoring a molecule to its biological target.

4.2 Example Workflow: Amide Library Synthesis

A common application is the synthesis of an amide library by coupling the primary amine of the title compound with a diverse set of carboxylic acids.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and laboratory conditions.

5.1 Protocol: Amide Coupling with a Carboxylic Acid

This protocol describes a standard procedure for coupling the title amine with a generic carboxylic acid using HATU, a common peptide coupling reagent.

Self-Validation: The success of each step is validated through in-process controls.

-

Reactant Preparation:

-

In a clean, dry reaction vial, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir for 10 minutes at room temperature. This pre-activation step is crucial for efficient coupling.

-

QC Checkpoint: The solution should be homogeneous.

-

-

Amine Addition:

-

To a separate vial, add 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride (1.0 eq). Note: The excess DIPEA added in the previous step will neutralize the hydrochloride salts and free the amine in situ.

-

Transfer the activated carboxylic acid solution to the vial containing the amine.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature.

-

QC Checkpoint: Monitor the reaction progress by LC-MS or TLC every 1-2 hours until the starting amine is consumed. This ensures the reaction goes to completion and informs the decision to proceed to workup.

-

-

Workup and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final amide.

-

5.2 Protocol: Purity Assessment by Analytical HPLC

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of ~1 mg/mL.

Conclusion

1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is a high-value building block that provides a unique combination of a biologically relevant pyridazine heterocycle and a conformationally constrained azetidine linker. Its utility in constructing diverse chemical libraries with favorable drug-like properties makes it a valuable asset for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage this compound in their drug discovery programs, ultimately accelerating the development of novel therapeutics.

References

-

MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]1]

-

RSC Publishing. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Retrieved from [Link]5]

-

PubChemLite. (n.d.). 1-(pyridazin-3-yl)azetidin-3-amine dihydrochloride (C7H10N4). Retrieved from [Link]4]

-

PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]2]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1949816-67-4|N-(Azetidin-3-yl)pyridazin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 1-(pyridazin-3-yl)azetidin-3-amine dihydrochloride (C7H10N4) [pubchemlite.lcsb.uni.lu]

- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride: Molecular Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride. This compound is a notable heterocyclic molecule that incorporates both a pyridazine and an azetidine moiety, structural motifs of significant interest in medicinal chemistry. Due to the inherent biological activities associated with these ring systems, this compound presents a promising scaffold for the development of novel therapeutic agents. This document will delve into the key structural features, a plausible synthetic route, and the broader context of its potential applications in drug discovery, providing a foundational resource for researchers in the field.

Introduction: The Convergence of Two Privileged Scaffolds

The field of medicinal chemistry is in constant pursuit of novel molecular architectures that can effectively interact with biological targets to elicit a therapeutic response. The molecule 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride represents a strategic combination of two "privileged" heterocyclic scaffolds: pyridazine and azetidine.

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties, including a significant dipole moment and the capacity for hydrogen bonding, which are crucial for molecular recognition at biological targets. Pyridazine derivatives have been investigated for a wide array of pharmacological activities, including but not limited to, antibacterial, antihypertensive, and anticancer properties.

The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, has gained considerable attention in modern drug design. Its strained ring system offers a three-dimensional geometry that can be exploited to orient substituents in specific vectors, leading to enhanced binding affinity and selectivity for target proteins. The incorporation of an azetidine moiety can also favorably modulate physicochemical properties such as solubility and metabolic stability.

The conjunction of these two scaffolds in 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride creates a molecule with a distinct three-dimensional profile and a rich array of potential intermolecular interactions, making it a compelling subject for investigation in drug discovery programs.

Molecular Structure and Physicochemical Properties

The fundamental structure of 1-(Pyridazin-3-yl)azetidin-3-amine as a free base is characterized by an azetidin-3-amine group where the azetidine nitrogen is attached to the 3-position of a pyridazine ring. The dihydrochloride salt form indicates that two equivalents of hydrochloric acid have protonated basic nitrogen atoms within the molecule, most likely the primary amine of the azetidine ring and one of the pyridazine nitrogens.

Below is a table summarizing the key chemical identifiers for the free base form of the molecule.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₄ | PubChem |

| Monoisotopic Mass | 150.09055 Da | PubChem[1] |

| SMILES | C1C(CN1C2=NN=CC=C2)N | PubChem[1] |

| InChIKey | VLEJJXPMZMGWPT-UHFFFAOYSA-N | PubChem[1] |

The dihydrochloride salt, with the molecular formula C₇H₁₂Cl₂N₄, will have a correspondingly higher molecular weight.

Structural Visualization

The 2D and 3D structures of the protonated form of 1-(Pyridazin-3-yl)azetidin-3-amine are crucial for understanding its potential interactions with biological macromolecules.

Caption: 2D representation of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride.

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach would involve the reaction of 3-chloropyridazine with a protected form of 3-aminoazetidine, such as tert-butyl (azetidin-3-yl)carbamate. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.

Caption: Proposed two-step synthesis of the target compound.

Detailed Hypothetical Protocol

Step 1: Synthesis of tert-butyl (1-(pyridazin-3-yl)azetidin-3-yl)carbamate

-

To a solution of 3-chloropyridazine (1.0 eq) and tert-butyl (azetidin-3-yl)carbamate (1.1 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (2.0 eq).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the Boc-protected intermediate.

Step 2: Synthesis of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride

-

Dissolve the purified tert-butyl (1-(pyridazin-3-yl)azetidin-3-yl)carbamate (1.0 eq) in a suitable solvent such as dioxane, diethyl ether, or methanol.

-

Add a solution of hydrochloric acid (excess, e.g., 4M in dioxane) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.

-

Upon completion, the dihydrochloride salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The resulting solid can be triturated with a non-polar solvent like diethyl ether to afford the purified 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride.

Potential Biological Activity and Applications in Drug Discovery

While specific biological activity data for 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is not yet published in the public domain, the constituent moieties suggest a range of potential therapeutic applications.

-

Kinase Inhibition: Pyridazine-based compounds have been explored as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.

-

GPCR Modulation: The structural features of this molecule may allow it to interact with G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a multitude of physiological processes.

-

Central Nervous System (CNS) Activity: Both pyridazine and azetidine-containing compounds have been investigated for their activity on targets within the central nervous system.

The primary amine of the azetidine ring provides a key point for interaction, potentially forming salt bridges with acidic residues in a protein's active site. The pyridazine ring can engage in π-stacking and hydrogen bonding interactions. The overall compact and rigid structure of the molecule may confer high binding affinity and selectivity.

Analytical Characterization (Hypothetical Data)

Definitive characterization of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride would rely on a suite of analytical techniques. Below are the expected spectroscopic features based on the proposed structure.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridazine ring protons, the azetidine ring protons (likely complex multiplets due to restricted rotation and coupling), and a broad singlet for the ammonium protons. The chemical shifts would be downfield due to the electron-withdrawing nature of the pyridazine ring and protonation. |

| ¹³C NMR | Resonances for the distinct carbon atoms of the pyridazine and azetidine rings. |

| FT-IR | Characteristic peaks for N-H stretching (amine and ammonium salts), C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridazine ring, and N-H bending. |

| Mass Spectrometry | An exact mass measurement of the parent ion (free base) would confirm the molecular formula. |

Conclusion

1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is a molecule of significant interest for medicinal chemistry and drug discovery. Its structure, combining the favorable properties of the pyridazine and azetidine scaffolds, suggests a high potential for biological activity across a range of therapeutic areas. While detailed experimental data is currently limited in the public domain, this technical guide provides a solid foundation for researchers by outlining its structural characteristics, a plausible synthetic strategy, and its potential as a building block for the development of novel therapeutics. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

-

PubChem. Compound Summary for CID 63760187, 1-(pyridazin-3-yl)azetidin-3-amine dihydrochloride. National Center for Biotechnology Information. [Link].

-

PubChemLite. 1-(pyridazin-3-yl)azetidin-3-amine dihydrochloride (C7H10N4). [Link].

Sources

Unraveling the Molecular Blueprint: A Technical Guide to the Potential Mechanism of Action of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

In the landscape of contemporary drug discovery, the strategic combination of privileged heterocyclic scaffolds presents a fertile ground for the development of novel therapeutic agents. The molecule 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride emerges from this paradigm, integrating the biologically versatile pyridazine core with the structurally significant azetidine motif. While direct pharmacological data for this specific entity remains nascent, a comprehensive analysis of its constituent chemical moieties allows for the formulation of a robust, testable hypothesis regarding its mechanism of action. This technical guide delineates a potential mechanistic pathway centered on kinase inhibition, a prominent activity of pyridazine derivatives. We will explore the scientific rationale underpinning this hypothesis and present a detailed, multi-tiered experimental strategy designed to elucidate the compound's biological function. This document is intended to serve as a foundational resource for research teams embarking on the characterization of this and structurally related compounds.

Introduction: Deconstructing the Molecular Architecture

The structure of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride combines two key pharmacophores: the pyridazine ring and a 3-aminoazetidine substituent. An understanding of the established biological roles of each component is critical to postulating a credible mechanism of action.

-

The Pyridazine Core: The pyridazine heterocycle, a six-membered ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a vast array of pharmacological activities, including but not limited to, cardiovascular, anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4] Notably, the 3-aminopyridazine scaffold is present in several approved drugs, such as the tyrosine kinase 2 (TYK2) inhibitor deucravacitinib, highlighting its significance in targeting enzymatic activities.[5] The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.[6]

-

The Azetidine Moiety: Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[7] The strained ring system of azetidine can confer a degree of conformational rigidity, which can be advantageous for specific receptor or enzyme binding.[8] The 3-aminoazetidine group, in particular, provides a key interaction point and has been featured in compounds targeting a range of biological entities, including kinases and G-protein coupled receptors.[9][10]

The amalgamation of these two moieties in 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride suggests a molecule designed for specific biological interactions, likely involving enzymatic targets where hydrogen bonding and defined spatial orientation are crucial.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on the prevalence of kinase inhibitory activity among pyridazine derivatives and the structural features of the target molecule, we hypothesize that 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride functions as a kinase inhibitor.

Kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders. The general structure of our target compound, with its hydrogen bond-accepting pyridazine ring and the projecting aminoazetidine group, is reminiscent of scaffolds known to occupy the ATP-binding pocket of various kinases.

The proposed interaction model involves the pyridazine nitrogen atoms forming hydrogen bonds with the hinge region of the kinase ATP-binding site, a common binding motif for kinase inhibitors. The aminoazetidine moiety could then extend into the solvent-exposed region or form additional interactions within the pocket, contributing to both potency and selectivity.

Figure 1: Hypothesized binding mode of 1-(Pyridazin-3-yl)azetidin-3-amine within a kinase ATP-binding pocket.

A Phased Experimental Approach to Mechanistic Validation

To systematically investigate the hypothesized mechanism of action, a multi-phased experimental plan is proposed. This approach begins with broad, high-throughput screening and progressively narrows the focus to specific targets and pathways.

Phase 1: Broad Kinase Panel Screening

The initial step is to ascertain whether the compound exhibits any kinase inhibitory activity.

Objective: To perform a broad-scope screen of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride against a diverse panel of human kinases.

Experimental Protocol:

-

Compound Preparation: Prepare a stock solution of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Kinase Panel Selection: Utilize a commercially available kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™) that covers a wide representation of the human kinome.

-

Assay Execution:

-

Perform initial screening at a single high concentration (e.g., 10 µM) to identify potential hits.

-

The assay format will typically be a radiometric (e.g., ³³P-ATP) or fluorescence-based assay that measures the phosphorylation of a substrate peptide.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each kinase at the tested concentration.

-

Identify "hits" as kinases that are inhibited by a significant threshold (e.g., >50% inhibition).

-

Expected Outcome: A list of kinases for which 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride shows inhibitory activity. This will provide the first line of evidence for or against the kinase inhibitor hypothesis.

Phase 2: Dose-Response and IC50 Determination

For the kinases identified as "hits" in Phase 1, the next step is to quantify the potency of inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound for the identified target kinases.

Experimental Protocol:

-

Compound Dilution Series: Prepare a serial dilution of the compound, typically in a 10-point, half-log series, starting from a high concentration (e.g., 100 µM).

-

Kinase Assays: Perform in vitro kinase assays for each identified hit kinase using the dilution series of the compound.

-

Data Analysis:

-

Plot the percentage of kinase activity against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Data Presentation:

| Kinase Target | IC50 (µM) |

| Kinase A | [Value] |

| Kinase B | [Value] |

| Kinase C | [Value] |

Expected Outcome: Quantitative IC50 values that will allow for the ranking of the compound's potency against different kinases and provide a basis for selecting primary targets for further investigation.

Phase 3: Cellular Target Engagement and Pathway Analysis

Moving from a biochemical to a cellular context is crucial to confirm that the compound can engage its target in a more complex biological environment.

Objective: To verify that the compound engages the target kinase(s) in living cells and modulates the downstream signaling pathway.

Experimental Protocol:

-

Cell Line Selection: Choose cell lines that express the target kinase(s) at a significant level and where the relevant signaling pathway is active.

-

Target Engagement Assay:

-

Utilize a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay to directly measure the binding of the compound to the target kinase in intact cells.

-

-

Western Blot Analysis:

-

Treat the selected cell lines with varying concentrations of the compound.

-

Prepare cell lysates and perform western blotting to detect the phosphorylation status of known downstream substrates of the target kinase. A decrease in the phosphorylation of the substrate would indicate target engagement and pathway modulation.

-

Figure 2: Experimental workflow for cellular target engagement and pathway analysis.

Expected Outcome: Confirmation of target engagement in a cellular context and evidence of downstream pathway modulation, thereby strengthening the proposed mechanism of action.

Broader Mechanistic Considerations and Alternative Hypotheses

While the kinase inhibition hypothesis is strongly supported by the available literature on related compounds, it is prudent for a comprehensive investigation to consider alternative mechanisms. The wide range of biological activities reported for pyridazine and azetidine derivatives suggests that 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride could potentially interact with other target classes.[3][11]

Should the kinase screening in Phase 1 yield negative results, a broader phenotypic screening approach would be warranted. This could involve assays for:

-

GPCR Antagonism/Agonism: Utilizing receptor binding or functional assays for a panel of common GPCRs.

-

Ion Channel Modulation: Employing patch-clamp electrophysiology to assess effects on key ion channels.

-

Antiproliferative Activity: Screening against a panel of cancer cell lines (e.g., the NCI-60 panel) to identify potential anticancer effects, which could then be followed up with more specific mechanistic studies.

-

Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi.[12][13]

Conclusion

The compound 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride represents a promising chemical entity at the intersection of two pharmacologically rich heterocyclic systems. Based on a thorough analysis of the literature pertaining to its constituent moieties, a primary hypothesized mechanism of action as a kinase inhibitor is proposed. The structured, multi-phased experimental plan detailed in this guide provides a clear and logical pathway for the validation of this hypothesis, from initial broad screening to specific cellular target engagement and pathway analysis. The insights gained from such a systematic investigation will be invaluable for defining the therapeutic potential of this molecule and guiding its future development.

References

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). RSC Medicinal Chemistry. [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.). Recent Patents on Anti-Infective Drug Discovery. [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). RSC Medicinal Chemistry. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). RSC Medicinal Chemistry. [Link]

-

1-(pyridazin-3-yl)azetidin-3-amine dihydrochloride. (n.d.). PubChem. [Link]

-

Understanding Aze Medications: The Role of Azetidine Derivatives. (2025). Oreate AI Blog. [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). RSC Medicinal Chemistry. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Molecules. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews. [Link]

-

A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. (2025). ResearchGate. [Link]

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). Molecules. [Link]

-

pyridazine derivatives evaluated: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (2015). Journal of Biosciences and Medicines. [Link]

-

Synthesis of some pyridazine derivatives as antioxidants and antimicrobial agents. (2025). ResearchGate. [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). Current Medicinal Chemistry. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

-

Are pyridazines privileged structures?. (2011). MedChemComm. [Link]

-

Structures of some azetidine-based drugs. (n.d.). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sarpublication.com [sarpublication.com]

- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Are pyridazines privileged structures? - MedChemComm (RSC Publishing) DOI:10.1039/C1MD00074H [pubs.rsc.org]

- 7. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pyridazine derivatives evaluated: Topics by Science.gov [science.gov]

- 10. researchgate.net [researchgate.net]

- 11. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]

- 12. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride: A Privileged Scaffold for Modern Drug Discovery

Introduction: The Strategic Convergence of Two Pharmacophoric Powerhouses

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with superior pharmacological profiles is relentless. The strategic combination of validated pharmacophores into a single molecular entity represents a powerful approach to unlocking new therapeutic potential. This guide delves into the scientific rationale, synthetic viability, and prospective applications of a compelling novel scaffold: 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride . This molecule represents a deliberate convergence of two privileged heterocyclic systems: the pyridazine ring and the azetidine core.

The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to act as a bioisosteric replacement for a phenyl ring make it an attractive component in drug design.[2] Pyridazine derivatives have demonstrated a vast spectrum of pharmacological activities, including antihypertensive, anticancer, anti-inflammatory, and antimicrobial effects.[1][4][5][6]

Complementing the pyridazine is the azetidine ring, a four-membered saturated heterocycle.[7][8] Once considered a synthetic curiosity, the azetidine scaffold is now recognized for its ability to impart favorable physicochemical properties to drug candidates.[7][9] Its rigid, three-dimensional structure can enhance binding affinity, improve metabolic stability, and increase aqueous solubility.[7][10] Specifically, 3-aminoazetidine derivatives serve as crucial building blocks for a variety of therapeutic agents.[11][12][13]

The conceptual amalgamation of these two scaffolds into 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is, therefore, a scientifically grounded strategy. This guide will provide a comprehensive technical overview of this promising molecule, from its synthesis and characterization to its potential mechanisms of action and applications in drug discovery.

Proposed Synthesis and Characterization: A Feasible Pathway to a Novel Scaffold

The synthesis of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is envisioned through a convergent and scalable synthetic route, leveraging established methodologies for the construction of analogous compounds. A plausible synthetic pathway would involve the nucleophilic aromatic substitution of a suitable 3-halopyridazine with a protected 3-aminoazetidine, followed by deprotection.

Proposed Synthetic Protocol

-

Starting Materials: Commercially available 3-chloropyridazine and N-Boc-3-aminoazetidine.

-

Step 1: Nucleophilic Aromatic Substitution:

-

To a solution of N-Boc-3-aminoazetidine in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA).

-

Add 3-chloropyridazine to the reaction mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent like ethyl acetate.

-

Purify the crude product by column chromatography to yield N-Boc-1-(pyridazin-3-yl)azetidin-3-amine.

-

-

Step 2: Deprotection and Salt Formation:

-

Dissolve the purified N-Boc-1-(pyridazin-3-yl)azetidin-3-amine in a minimal amount of a protic solvent such as methanol or isopropanol.

-

Add a stoichiometric excess of hydrochloric acid (e.g., as a solution in diethyl ether or isopropanol).

-

Stir the mixture at room temperature to facilitate the precipitation of the dihydrochloride salt.

-

Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to afford 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride.

-

Characterization

The structural confirmation and purity assessment of the synthesized compound would be achieved through a standard battery of analytical techniques:

| Analytical Technique | Expected Observations |

| ¹H NMR | Characteristic signals for the pyridazine and azetidine protons, with appropriate chemical shifts and coupling constants. The integration of signals should correspond to the expected number of protons. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyridazine and azetidine rings. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the free base [M+H]⁺. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (ideally >95%). |

| Elemental Analysis | The percentage composition of C, H, N, and Cl should be in close agreement with the calculated values for the dihydrochloride salt. |

Predicted Biological Activity and Potential Mechanisms of Action

Given the rich pharmacology of its constituent moieties, 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is predicted to exhibit a range of biological activities. The pyridazine ring is a known pharmacophore in numerous kinase inhibitors, while the 3-aminoazetidine scaffold can provide a key interaction point with target proteins.

Hypothesized Primary Target Class: Protein Kinases

Many pyridazine-containing compounds are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[14][15] The 3-amino group of the azetidine ring can serve as a crucial hydrogen bond donor, mimicking the hinge-binding motifs of many known kinase inhibitors.

A hypothetical mechanism of action could involve the inhibition of a specific tyrosine kinase involved in oncogenic signaling pathways. The pyridazine nitrogen atoms could form hydrogen bonds with the hinge region of the kinase active site, while the azetidine moiety could project into a deeper pocket, with the amine forming additional interactions.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Potential Applications in Drug Discovery

The unique structural features of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride make it a versatile scaffold for library synthesis and lead optimization in several therapeutic areas.

-

Oncology: As hypothesized above, this scaffold holds significant promise for the development of novel kinase inhibitors targeting various cancers.[15] The modular nature of its synthesis allows for the facile generation of analogues to explore structure-activity relationships (SAR).

-

Inflammatory Diseases: Pyridazine derivatives have been reported to possess anti-inflammatory properties, potentially through the modulation of inflammatory mediators like TNF-α and IL-6.[16] The incorporation of the azetidine ring could enhance the potency and pharmacokinetic properties of such agents.

-

Infectious Diseases: The pyridazine core is present in some antimicrobial agents.[4] This scaffold could be explored for the development of novel antibacterial or antiviral compounds.

Caption: A potential drug discovery workflow utilizing the target scaffold.

Proposed Experimental Protocols

To validate the hypothesized biological activity of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride, a series of well-defined experimental protocols should be employed.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: EGFR Kinase)

-

Objective: To determine the inhibitory activity of the compound against a representative tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR).

-

Materials: Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well microplates, kinase buffer, and the test compound.

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the kinase buffer, the substrate, and the diluted test compound.

-

Initiate the reaction by adding the EGFR kinase.

-

Incubate at 30 °C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution containing EDTA.

-

Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based ELISA.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride stands as a molecule of significant interest at the confluence of established and emerging medicinal chemistry principles. The fusion of the pharmacologically versatile pyridazine ring with the structurally advantageous azetidine core presents a compelling rationale for its exploration as a novel scaffold for drug discovery. The proposed synthetic route is feasible with standard laboratory techniques, and the predicted biological activities, particularly in the realm of kinase inhibition, provide a clear direction for initial biological evaluation.

Future work should focus on the successful synthesis and rigorous characterization of this molecule. Following this, a broad biological screening against a panel of relevant targets, such as a comprehensive kinase panel, is warranted. Positive hits from these screens will then pave the way for systematic SAR studies and lead optimization efforts, with the ultimate goal of developing novel therapeutic agents with improved efficacy and safety profiles. This technical guide serves as a foundational document to inspire and direct such future investigations into this promising area of medicinal chemistry.

References

-

Elmaaty, A. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

-

Elmaaty, A. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Future Medicinal Chemistry. [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(15), 4998. [Link]

-

Wang, Y., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry. [Link]

-

Kumar, R., et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

Singh, S., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

- Google Patents. (n.d.). Synthesis of azetidine derivatives.

-

Unsal Tan, O., & Ozadali Sari, K. (2021). Azolo[ d]pyridazinones in medicinal chemistry. Future Medicinal Chemistry, 13(3), 287–311. [Link]

-

Kim, J., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 1035–1040. [Link]

-

PubChem. (n.d.). 1-(pyridazin-3-yl)azetidin-3-amine dihydrochloride. Retrieved from [Link]

-

Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Pharmacology, 13, 895005. [Link]

-

Kenny, P. W. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Communications Chemistry, 6(1), 1-11. [Link]

-

D'hooghe, M., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 26(21), 6489. [Link]

-

Wijtmans, M., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(23), 10747–10760. [Link]

-

ResearchGate. (n.d.). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Retrieved from [Link]

-

Groutas, W. C., et al. (2001). Azetidine-2,4-diones (4-Oxo-β-lactams) as Scaffolds for Designing Elastase Inhibitors. Journal of Medicinal Chemistry, 44(17), 2735–2742. [Link]

-

El-Sayed, M. A. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(24), 2129–2150. [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

-

Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3(10), 59-66. [Link]

-

Urban, M., & Pápai, L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2635-2647. [Link]

-

Poczta, A., et al. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 27(13), 4242. [Link]

-

Li, Y., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. European Journal of Medicinal Chemistry, 277, 116773. [Link]

-

Isom, A. L., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. Organic Letters, 22(21), 8569–8573. [Link]

-

El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link]

-